molecular formula C4H4ClN3 B019991 2-Amino-4-chloropyrimidine CAS No. 3993-78-0

2-Amino-4-chloropyrimidine

Cat. No. B019991
CAS RN: 3993-78-0
M. Wt: 129.55 g/mol
InChI Key: DBGFGNCFYUNXLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-4-chloropyrimidine can be synthesized through several methods, including microwave-induced S_NAr reactions and chemically enabled synthesis techniques. These methods involve reactions of primary alkyl amines with 2-methylsulfonylpyrimidines or 2-chloropyrimidines, highlighting the compound's versatility in synthesis processes (Humphries, Do, & Wilhite, 2009).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloropyrimidine derivatives has been extensively studied, showing that the pyrimidine rings are planar with significant displacements for ring-substituent atoms. This planarity and displacement play a crucial role in the electronic structure and intermolecular hydrogen bonding, forming isostructural and essentially isomorphous compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

2-Amino-4-chloropyrimidine participates in various chemical reactions, including regioselective synthesis, where it can be diversified through S_NAr and metal-catalyzed cross-coupling reactions. These reactions enable selective activation towards further chemical modifications, demonstrating the compound's reactive versatility (Bouscary-Desforges, Bombrun, Augustine, Bernardinelli, & Quattropani, 2012).

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibitors : Ju Xiu-lia (2015) reported that the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile from 2-thiouracil provides an essential intermediate for HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).

  • Cancer Treatment : Shenlin Huang et al. (2007) found that 2-amino-4-aryl-5-chloropyrimidine analogues show potent inhibitory effects on VEGFR-2 and CDK1, offering potential as a new treatment for cancer (Shenlin Huang et al., 2007).

  • MGMT Inhibitors Synthesis : S. Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (S. Lopez et al., 2009).

  • Nitrification Inhibitor in Agriculture : N. Mukhtar (1979) studied the use of 2-amino-4-chloro-6-methyl pyrimidine (AM) as a nitrification inhibitor in rice production in Sudan, which showed small increases in yield and yield components, with limited value for lighter soils (N. Mukhtar, 1979).

  • Vibrational Spectroscopy in Molecular Structure Study : Ahmed M. Abuelela et al. (2016) used vibrational spectroscopy to study the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC), identifying two tautomers and confirming the stability of one amino conformer (Ahmed M. Abuelela et al., 2016).

  • Crystal Structure Analysis : G. A. van Albada et al. (2012) discovered that 2-Chloropyrimidin-4-amine crystallizes in a two-dimensional network, with the 2-chloro and 4-amino substituents nearly aligning in the pyrimidine ring (G. A. van Albada et al., 2012).

  • Pharmaceutical Targeting with Pyrimidines : A. Rajam et al. (2017) revealed that pyrimidines can be targeted for pharmaceuticals by focusing on hydrogen bonding processes, potentially improving drug action in biology and medicine (A. Rajam et al., 2017).

  • Antiallergic Activity : G. Y. Lesher et al. (1982) found that orally active compounds N-[2-(4-pyridinyl)-4-pyrimidinyl]ureas and dialkyl [[[2-(4-pyridinyl)-4-pyrimidinyl]amino]methylene]malonates show potential antiallergic activity (G. Y. Lesher et al., 1982).

  • X-ray Methods in Structure Determination : C. Clews and W. Cochran (1948) utilized X-ray methods to determine the structures of pyrimidines, including 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing planar six-membered rings with significant double-bond character (C. Clews & W. Cochran, 1948).

  • Hydrogen-bond Mediated Catalysis : K. Rankin et al. (2001) studied the aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine, demonstrating the importance of a well-chosen proton acceptor and the catalytic possibilities associated with multiple hydrogen bonds (K. Rankin et al., 2001).

Future Directions

The target pyrimidines were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFGNCFYUNXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278978
Record name 2-Amino-4-chloropyrimidine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloropyrimidine

CAS RN

3993-78-0
Record name 3993-78-0
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Record name 3993-78-0
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Record name 2-Amino-4-chloropyrimidine
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Record name 2-Amino-4-chloropyrimidine
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Synthesis routes and methods

Procedure details

To 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) was added 28% w/v ammonium hydroxide solution (20 mL). The mixture was stirred overnight at ambient temperature then concentrated in vacuo. The residue was dry loaded and purified by FCC eluting with 2-10% EtOH in CHCl3 to afford 2-amino-4-chloropyrimidine and 2-chloro-4-aminopyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
K Sugino, K Shirai, T Sekine… - Journal of The …, 1957 - iopscience.iop.org
… waves are nearly identical, but the second wave for the 6methyl compound occurs at a potential approximately 80 mv more negative than that of the parent 2-amino-4-chloropyrimidine. …
Number of citations: 22 iopscience.iop.org
DE Lynch, I McClenaghan - Crystal engineering, 2003 - Elsevier
… Three additional 2-amino-4-chloropyrimidine structures have just been published and their solid-state packing networks described in detail [18]. The compounds are 2-amino-4-chloro-6-…
Number of citations: 7 www.sciencedirect.com
AD Averin, OA Ulanovskaya, IP Beletskaya - Chemistry of heterocyclic …, 2008 - Springer
… These data permit us to distinguish between the 2-amino-4-chloropyrimidine and 4-amino-2-… Thus, for example, this proton in the 2-amino-4-chloropyrimidine ring in compound 12c is …
Number of citations: 5 link.springer.com
D Hocková, A Holý, M Masojı́dková, I Votruba - Tetrahedron, 2004 - Elsevier
… of alkyne gave 6-alkynyl-2-amino-4-chloropyrimidine derivatives as main products, while reaction with three equivalents of alkyne afforded predominantly 4,6-bis-alkynyl-2-…
Number of citations: 24 www.sciencedirect.com
EA Falco, PB Russell, GH Hitchings - Journal of the American …, 1951 - ACS Publications
… The preparations of the diamino alkoxy and aryloxypyrimidines (III) are readily carried out from the 2-amino-4-hydroxypyrimidine (I) via the 2-amino4-chloropyrimidine (II) although an …
Number of citations: 83 pubs.acs.org
CK Banks - Journal of the American Chemical Society, 1944 - ACS Publications
… In thepreceding paper of this series,6 the condensation of 2-amino-4-chloropyrimidine and … Morpholine was also condensed with 2amino-4-chloropyrimidine, using the same procedure…
Number of citations: 19 pubs.acs.org
BR Baker, CE Morreal, BT Ho - Journal of Medicinal Chemistry, 1963 - ACS Publications
… rapid deacetylation and the 2amino-4-chloropyrimidine (XI) was the main product. By use of the neutral nucleophile, thiourea, in /-butyl alcohol, which does notgive rise1 to alcoholysis, …
Number of citations: 24 pubs.acs.org
BR Baker, PI Almaula - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… be able to convert the 2-amino-4-chloropyrimidine (XVIIIa) or … group to a 2-amino-4-chloropyrimidine which was readily … gave a 60% yield of the 2 -amino-4- chloropyrimidine (XVIIIa) …
Number of citations: 15 onlinelibrary.wiley.com
S Iwashita, Y Saito, H Ohtsu, K Tsuge - Dalton Transactions, 2014 - pubs.rsc.org
… with terminal amido ligands were prepared by the reaction of [Au III (trpy)(OH)](ClO 4 ) 2 and primary amines having electron-withdrawing groups such as 2-amino-4-chloropyrimidine, 2-…
Number of citations: 6 pubs.rsc.org
CK Banks, J Controulis - Journal of the American Chemical …, 1946 - ACS Publications
… the reaction of 4-aminobenzenearsonic acid with 2-amino-4-chloropyrimidine in aqueous acid suspension was demonstrated. Recently a number of arsonoanilinopyrimidines were …
Number of citations: 7 pubs.acs.org

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